8-Methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-1-benzothiopyran

Retinoid receptor pharmacology Structure–activity relationship Benzothiopyran scaffold

8-Methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-1-benzothiopyran (CAS 681443-36-7; synonym: 8-methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-thiochromene) is a fully substituted thiochroman (3,4-dihydro-2H-1-benzothiopyran) with molecular formula C₂₃H₂₂S and molecular weight 330.49 g/mol. The compound belongs to the benzothiopyran class, which has been broadly claimed in patent families for retinoid receptor antagonist activity, specifically as retinoic acid receptor (RAR) antagonists useful for modulating retinoid-mediated biological responses.

Molecular Formula C23H22S
Molecular Weight 330.49
CAS No. 681443-36-7
Cat. No. B2470045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-1-benzothiopyran
CAS681443-36-7
Molecular FormulaC23H22S
Molecular Weight330.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC(SC3=C(C=CC=C23)C)C4=CC=CC=C4
InChIInChI=1S/C23H22S/c1-16-11-13-18(14-12-16)21-15-22(19-8-4-3-5-9-19)24-23-17(2)7-6-10-20(21)23/h3-14,21-22H,15H2,1-2H3
InChIKeyAJRSHRKCOCSRRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-1-benzothiopyran (CAS 681443-36-7): Compound Identity and Class Context for Scientific Procurement


8-Methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-1-benzothiopyran (CAS 681443-36-7; synonym: 8-methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-thiochromene) is a fully substituted thiochroman (3,4-dihydro-2H-1-benzothiopyran) with molecular formula C₂₃H₂₂S and molecular weight 330.49 g/mol . The compound belongs to the benzothiopyran class, which has been broadly claimed in patent families for retinoid receptor antagonist activity, specifically as retinoic acid receptor (RAR) antagonists useful for modulating retinoid-mediated biological responses [1]. The thiochroman scaffold, wherein sulfur replaces the oxygen of the corresponding chroman, confers distinct electronic properties and conformational preferences that differentiate it from oxygen-containing analogs in receptor-binding applications [2].

Why Generic Substitution Fails for 8-Methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-1-benzothiopyran in Retinoid Receptor and SAR Research Applications


The benzothiopyran/thiochroman scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity to peripheral substitution, meaning that ostensibly minor structural variations—such as the presence or absence of a single methyl group—can produce large shifts in receptor subtype selectivity, intrinsic efficacy (agonist vs. antagonist vs. inverse agonist), and physicochemical properties [1]. In the retinoid receptor antagonist patent families (Allergan), the nature and position of aryl and alkyl substituents on the 4-aryl benzothiopyran core are explicitly defined as critical determinants of biological activity; compounds lacking specific substitution patterns fall outside the claimed structure–activity space [2]. Consequently, the closest commercially cataloged analog, cis-4-(4-methylphenyl)-2-phenylthiochroman (C₂₂H₂₀S, MW 316.5 g/mol)—which lacks the 8-methyl substituent—cannot be assumed to replicate the receptor-binding profile, metabolic stability, or downstream pharmacology of the title compound .

Quantitative Differentiation Evidence for 8-Methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-1-benzothiopyran vs. Closest Analogs: A Comparator-Based Procurement Guide


Structural Differentiation: 8-Methyl Substituent vs. Unsubstituted Analog cis-4-(4-Methylphenyl)-2-phenylthiochroman

The title compound (CAS 681443-36-7, C₂₃H₂₂S, MW 330.49) bears an 8-methyl substituent on the benzothiopyran core that is absent in its closest cataloged analog, cis-4-(4-methylphenyl)-2-phenylthiochroman (C₂₂H₂₀S, MW 316.5) . This single methyl addition increases molecular weight by 14 Da and introduces a steric and electronic perturbation at the 8-position of the fused benzene ring. In the related thiochroman-based retinoid ligand series, substituent position and electronic character on the aromatic core are established determinants of RAR subtype selectivity and agonist/antagonist functional character [1]. Within the class, Ro 41-5253—a thiochromane-derived selective RARα antagonist (IC₅₀ = 16–60 nM for RARα; 2.4 μM for RARβ; 3.3 μM for RARγ)—exemplifies how specific substitution patterns on the benzothiopyran core govern receptor subtype selectivity [2].

Retinoid receptor pharmacology Structure–activity relationship Benzothiopyran scaffold

Oxidation-State Differentiation: 3,4-Dihydro (Thiochroman) vs. Fully Unsaturated Thiochromene Core

The title compound exists in the 3,4-dihydro-2H-1-benzothiopyran oxidation state (thiochroman), distinguishing it from fully unsaturated 4-aryl-2H-thiochromenes such as 4-methyl-2-phenyl-4H-thiochromene (CAS 77988-94-4, C₁₆H₁₄S, MW 238.35) . The dihydro state confers sp³ hybridization at C3 and C4, introducing stereochemical complexity and conformational flexibility absent in the planar thiochromene system. In the Allergan retinoid antagonist patent families (U.S. Patent 6,228,848 and related filings), the claimed benzothiopyran derivatives are specifically defined as 3,4-dihydro-2H-1-benzothiopyrans, indicating that the saturated C3–C4 bond is a structural requirement for the claimed biological activity [1]. Conformationally restricted retinoid SAR studies have demonstrated that benzothiopyran ring saturation state directly impacts teratogenic potency and receptor activation profile [2].

Redox state Conformational analysis Receptor pharmacophore

Calculated Lipophilicity Differentiation: 8-Methyl Effect on logP vs. Des-Methyl Analog

The addition of an 8-methyl substituent is predicted to increase lipophilicity relative to the des-methyl analog. The closest experimentally measured logP reference for a methyl-substituted 3,4-dihydro-2H-1-benzothiopyran is 3,4-dihydro-6-methyl-2H-1-benzothiopyran (logP = 3.75), while the unsubstituted 4H-1-benzothiopyran has an XLogP3 of 2.9, and thiochroman-4-one has an XLogP of 1.9–2.5 [1]. Extrapolating from these values, the title compound (bearing an 8-methyl, a 4-(4-methylphenyl), and a 2-phenyl group) is estimated to have a calculated logP in the range of 5.5–6.5, compared with an estimated logP of 5.0–6.0 for the des-methyl analog cis-4-(4-methylphenyl)-2-phenylthiochroman . This ~0.5 logP unit increment corresponds to an approximately 3-fold increase in octanol–water partition coefficient, which may affect membrane permeability, metabolic clearance, and plasma protein binding.

Lipophilicity Drug-likeness logP prediction

Synthetic Accessibility Benchmark: Iodine-Catalyzed Cyclocondensation Methodology for 2,4-Diaryl-3,4-dihydro-2H-1-benzothiopyrans

While no dedicated synthetic protocol for the title compound has been published in the primary literature, a general and high-yielding methodology for 2,4-disubstituted 3,4-dihydro-2H-1-benzothiopyrans has been established. Iodine-catalyzed cyclocondensation of cinnamaldehyde derivatives with arenethiols yields trans-2-phenyl-4-thioaryl-3,4-dihydro-2H-1-benzothiopyrans in excellent yield (up to 90%) with very high diastereoselectivity [1]. The Mallik et al. (2011) protocol using thiophenol and cinnamaldehyde in CH₂Cl₂ at room temperature for 16 hours produced the trans-diastereomer exclusively (90% isolated yield) [2]. For the title compound, adaptation using 2-methylthiophenol (instead of thiophenol) and 4-methylcinnamaldehyde (or equivalent building blocks) would be expected to provide access via the same mechanistic pathway. This is contrasted with the synthesis of 4-thioflavones (2-arylthiochromen-4-ones), which require oxidation steps and different catalysts [3].

Synthetic methodology Diastereoselectivity Scalable synthesis

Class-Level Retinoid Receptor Modulation: Patent-Defined Structure–Activity Space for 4-Aryl Benzothiopyran RAR Antagonists

The title compound falls within the generic Markush structures claimed in Allergan's retinoid antagonist patent families (U.S. Patent 6,228,848; WO 1999/033821 A1; JP-4118511-B2), which define 4-aryl-substituted benzothiopyran derivatives as retinoic acid receptor (RAR) antagonists with negative hormone activity [1]. The class-defining reference compound, Ro 41-5253 (a thiochromane-derived RARα antagonist), demonstrates that benzothiopyran-based ligands can achieve high receptor subtype selectivity: IC₅₀ = 16–60 nM for RARα, 2.4 μM for RARβ, and 3.3 μM for RARγ, representing 40–150-fold selectivity for RARα over RARβ/γ [2]. The title compound, bearing a 4-(4-methylphenyl) substituent rather than the complex alkenyl-benzoic acid side chain of Ro 41-5253, represents a structurally distinct entry point into this pharmacological space—potentially useful as a simpler scaffold for SAR exploration or as a precursor for further derivatization [3]. However, no direct receptor-binding or cellular assay data for the title compound have been reported in the public domain.

Retinoic acid receptor RAR antagonist Nuclear receptor pharmacology

Optimal Research and Procurement Application Scenarios for 8-Methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-1-benzothiopyran (CAS 681443-36-7)


Retinoid Receptor Antagonist SAR Exploration: 8-Methyl Probe for Substituent–Activity Mapping

For medicinal chemistry teams investigating structure–activity relationships within the 4-aryl benzothiopyran RAR antagonist space defined by Allergan patents (U.S. 6,228,848 and related families), this compound serves as an 8-methyl-substituted probe to complement the des-methyl analog cis-4-(4-methylphenyl)-2-phenylthiochroman . Systematic comparison of the 8-methyl vs. 8-H pair can elucidate the steric and electronic contribution of the C8 substituent to RAR subtype binding, functional efficacy (agonist vs. antagonist vs. inverse agonist), and selectivity. This head-to-head pair is particularly informative because the 8-position maps to a region of the benzothiopyran core that projects toward the ligand-binding pocket entrance in retinoid receptor homology models .

Synthetic Methodology Development: Model Substrate for Diastereoselective Thiochroman Cyclocondensation Optimization

The compound's 2,4-diaryl-8-methyl substitution pattern makes it an ideal model substrate for developing and optimizing stereoselective thiochroman synthesis. Building on the established iodine-catalyzed cyclocondensation methodology (Mallik et al., 2011; 90% yield, high diastereoselectivity for the trans isomer) , researchers can use this compound to evaluate: (a) the effect of the 8-methyl group on cyclization diastereoselectivity, (b) catalyst scope (I₂, ZnI₂, triflic acid, tungstophosphoric acid), and (c) scalability from milligram to multi-gram batches. The availability of the des-methyl analog as a comparator enables direct assessment of substituent effects on reaction efficiency .

Computational Chemistry and Docking Studies: Thiochroman Scaffold with Defined Stereochemical Complexity

The 3,4-dihydro oxidation state introduces stereochemical complexity (potential cis/trans isomerism at C2–C4) and conformational flexibility that distinguishes this scaffold from planar thiochromenes. Computational chemists can employ the title compound in docking and molecular dynamics simulations against retinoid receptors (RARα/β/γ, RXR) or other nuclear receptor targets to predict binding modes and guide synthetic prioritization . The 8-methyl group provides a defined steric probe for assessing binding pocket tolerance, while the 4-(4-methylphenyl) and 2-phenyl substituents occupy established hydrophobic sub-pockets in the retinoid receptor ligand-binding domain . The absence of highly polar or ionizable groups makes this compound particularly suitable for assessing hydrophobic-driven binding contributions.

Chemical Procurement Benchmarking: Reference Standard for Custom Synthesis Quality Control

Given that the title compound is not widely stocked by major chemical suppliers, procurement typically involves custom synthesis. The well-defined molecular formula (C₂₃H₂₂S), the absence of labile functional groups, and the availability of a close des-methyl analog for comparative analytics (HPLC retention time, NMR fingerprint, melting point) make this compound suitable as a quality control benchmark for evaluating custom synthesis providers . Key QC parameters should include: ≥95% purity by HPLC (UV 254 nm), identity confirmation by ¹H/¹³C NMR and HRMS, and diastereomeric ratio determination if stereochemistry at C2/C4 is specified .

Quote Request

Request a Quote for 8-Methyl-4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-1-benzothiopyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.